(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, a methoxy group, and a methyl group on a phenyl ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: NaH, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(5-methylphenyl)propan-2-OL
Uniqueness
(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
UUQOOMMZAUMHRB-GZMMTYOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(C(C)O)N |
Origin of Product |
United States |
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